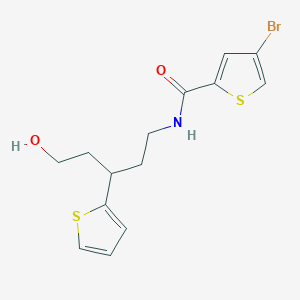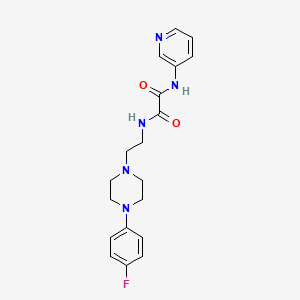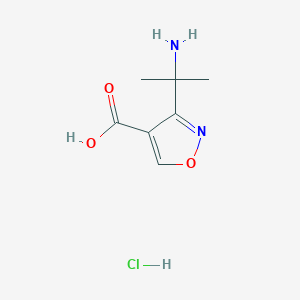![molecular formula C17H11F3N2O3S B2591863 Methyl-2-(3-(Trifluormethyl)benzamido)benzo[d]thiazol-6-carboxylat CAS No. 887902-72-9](/img/structure/B2591863.png)
Methyl-2-(3-(Trifluormethyl)benzamido)benzo[d]thiazol-6-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a benzamido moiety, which is further connected to a benzo[d]thiazole ring system
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate” could also interact with multiple targets in the body.
Mode of Action
The compound might interact with its targets by binding to them, which could result in changes to the target’s function. This could lead to a variety of downstream effects depending on the specific targets involved .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in a particular biochemical pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cellular signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethylbenzamido group is then introduced via an amide coupling reaction, using reagents such as trifluoromethylbenzoic acid and a suitable amine. The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while reduction can produce reduced amido or ester groups. Substitution reactions can result in the formation of various substituted benzo[d]thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzo[d]thiazole derivatives, such as:
Methyl 2-(benzamido)benzo[d]thiazole-6-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(3-(methyl)benzamido)benzo[d]thiazole-6-carboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
Methyl 2-(3-(chloromethyl)benzamido)benzo[d]thiazole-6-carboxylate:
The uniqueness of Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3S/c1-25-15(24)10-5-6-12-13(8-10)26-16(21-12)22-14(23)9-3-2-4-11(7-9)17(18,19)20/h2-8H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMRZFBTVFUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2591780.png)

![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-chloropropanamide](/img/structure/B2591785.png)


![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591792.png)



![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2591797.png)
![N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine](/img/structure/B2591798.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2591803.png)
